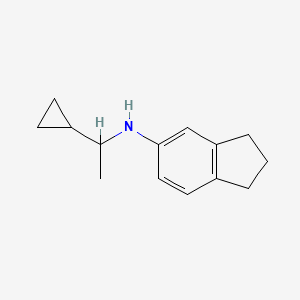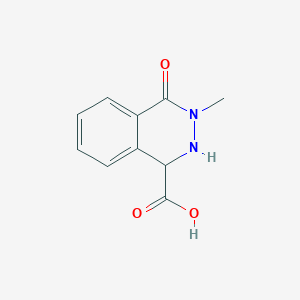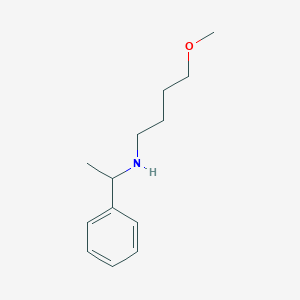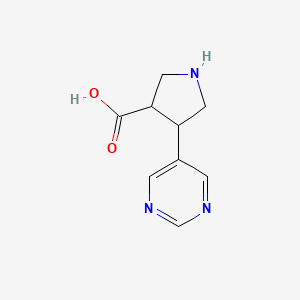
N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine: is a chemical compound that belongs to the class of amines It features a cyclopropyl group attached to an ethyl chain, which is further connected to a dihydroindenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the cyclopropanation and subsequent amination reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the cyclopropyl group and has been studied for its potential as an inflammasome inhibitor.
Cyclopropylamine derivatives: These compounds are structurally similar and are used in various chemical and pharmaceutical applications
Uniqueness
N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine is unique due to its specific combination of a cyclopropyl group with a dihydroindenamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C14H19N/c1-10(11-5-6-11)15-14-8-7-12-3-2-4-13(12)9-14/h7-11,15H,2-6H2,1H3 |
Clé InChI |
GIOLONFJYHFHKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)NC2=CC3=C(CCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13241890.png)
![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)
![4-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13241908.png)
amine](/img/structure/B13241911.png)


![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)




![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)
